molecular formula C17H12N2O6 B2904852 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate CAS No. 321979-01-5

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate

Cat. No.: B2904852
CAS No.: 321979-01-5
M. Wt: 340.291
InChI Key: DYLWDTRRBLOKCY-UHFFFAOYSA-N
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Description

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is a chemical compound characterized by its unique structure, which includes a nitro group, an isoindoline-1,3-dione moiety, and a phenyl propionate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the nitro group and the phenyl propionate ester . The reaction conditions often include heating and the use of solvents such as dichloromethane (CH2Cl2) and triethylamine (NEt3) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is unique due to the presence of the nitro group and the phenyl propionate ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-2-14(20)25-11-6-3-5-10(9-11)18-16(21)12-7-4-8-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLWDTRRBLOKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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